molecular formula C20H20N2O B11077719 (3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one

(3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one

Cat. No.: B11077719
M. Wt: 304.4 g/mol
InChI Key: ZJCXYMPAZQIBED-UVTDQMKNSA-N
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Description

The compound (3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one is a synthetic organic molecule featuring an indole core. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by functionalization to introduce the amino and enone groups.

    Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Functionalization: The 6-methyl-2-phenyl substitution can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Amino Group Introduction: The amino group at the 5-position can be introduced via nitration followed by reduction.

    Enone Formation: The final step involves the formation of the enone group through aldol condensation, where the amino-indole derivative reacts with an appropriate aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction of the enone group can yield saturated ketones or alcohols.

    Substitution: The amino group allows for various substitution reactions, such as acylation or alkylation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine for substitution reactions.

Major Products

    Epoxides: From oxidation of the enone group.

    Alcohols: From reduction of the enone group.

    Acylated/Alkylated Derivatives: From substitution reactions at the amino group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold in organic synthesis.

Biology

Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities.

Medicine

In medicinal chemistry, it can be investigated for potential therapeutic applications, particularly targeting pathways involving indole derivatives.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors, modulating their activity. The enone group can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the indole core with the enone and amino functionalities in (3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one provides distinct chemical reactivity and potential biological activity, setting it apart from other indole derivatives.

This detailed overview highlights the significance and potential applications of this compound in various fields of scientific research and industry

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

(Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one

InChI

InChI=1S/C20H20N2O/c1-13-9-19-17(11-18(13)21-14(2)10-15(3)23)12-20(22-19)16-7-5-4-6-8-16/h4-12,21-22H,1-3H3/b14-10-

InChI Key

ZJCXYMPAZQIBED-UVTDQMKNSA-N

Isomeric SMILES

CC1=CC2=C(C=C(N2)C3=CC=CC=C3)C=C1N/C(=C\C(=O)C)/C

Canonical SMILES

CC1=CC2=C(C=C(N2)C3=CC=CC=C3)C=C1NC(=CC(=O)C)C

Origin of Product

United States

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